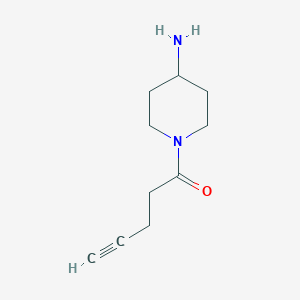![molecular formula C12H14N2O2 B12066220 3-Cbz-3,6-diazabicyclo[3.1.0]hexane CAS No. 31865-26-6](/img/structure/B12066220.png)
3-Cbz-3,6-diazabicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Diazabicyclo[3.1.0]hexane-3-carboxylic acid, phenylmethyl ester is a bicyclic compound with a unique structure that includes a diazabicyclohexane core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diazabicyclo[3.1.0]hexane-3-carboxylic acid, phenylmethyl ester can be achieved through several methods. One common approach involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones . This method provides high yields and diastereoselectivities, making it a practical route for the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions. The use of palladium catalysts and N-tosylhydrazones is favored due to the high efficiency and selectivity of the reaction . The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Diazabicyclo[3.1.0]hexane-3-carboxylic acid, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,6-Diazabicyclo[3.1.0]hexane-3-carboxylic acid, phenylmethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which 3,6-Diazabicyclo[3.1.0]hexane-3-carboxylic acid, phenylmethyl ester exerts its effects involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structure and functional groups . The pathways involved often include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3,6-Diazabicyclo[3.1.0]hexane-3-carboxylic acid, phenylmethyl ester is unique due to its phenylmethyl ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science.
Propiedades
Número CAS |
31865-26-6 |
|---|---|
Fórmula molecular |
C12H14N2O2 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
benzyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C12H14N2O2/c15-12(14-6-10-11(7-14)13-10)16-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2 |
Clave InChI |
VBWHAKLFNAOALS-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(N2)CN1C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


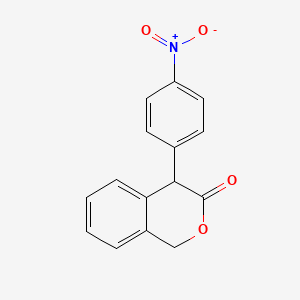
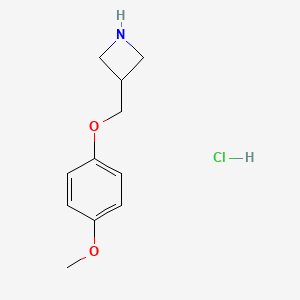
![2-[(3-Methylphenyl)sulfanyl]benzoic acid](/img/structure/B12066166.png)

![(2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine](/img/structure/B12066172.png)
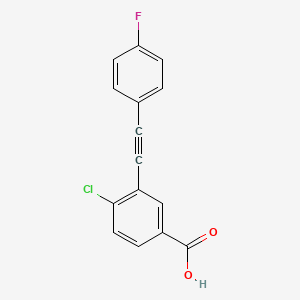
![Phosphonothioic acid, ethyl-, O-[2-(3-chloro-4-methylphenyl)-6-phenyl-4-pyrimidinyl] O-ethyl ester](/img/structure/B12066186.png)
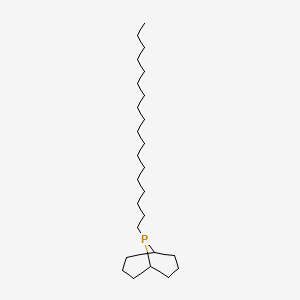
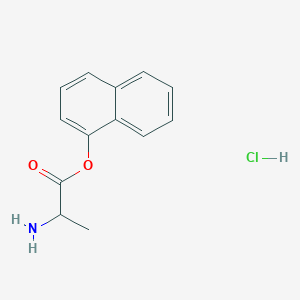

![2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine](/img/structure/B12066205.png)

![2-[2-[2-Chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]ethylidene]-1-cyclopenten-1-yl]ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium inner salt sodium salt](/img/structure/B12066224.png)
